4-(4-Nitro-1H-imidazole-1-yl)-2-butanone 4-(4-Nitro-1H-imidazole-1-yl)-2-butanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13950035
InChI: InChI=1S/C7H9N3O3/c1-6(11)2-3-9-4-7(8-5-9)10(12)13/h4-5H,2-3H2,1H3
SMILES:
Molecular Formula: C7H9N3O3
Molecular Weight: 183.16 g/mol

4-(4-Nitro-1H-imidazole-1-yl)-2-butanone

CAS No.:

Cat. No.: VC13950035

Molecular Formula: C7H9N3O3

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Nitro-1H-imidazole-1-yl)-2-butanone -

Specification

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
IUPAC Name 4-(4-nitroimidazol-1-yl)butan-2-one
Standard InChI InChI=1S/C7H9N3O3/c1-6(11)2-3-9-4-7(8-5-9)10(12)13/h4-5H,2-3H2,1H3
Standard InChI Key HKILHAZOVDDJIR-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCN1C=C(N=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

The molecular formula of 4-(4-nitro-1H-imidazol-1-yl)-2-butanone is C₈H₁₁N₃O₃, with a molecular weight of 197.19 g/mol . Key structural and physicochemical properties are summarized below:

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name4-(4-nitroimidazol-1-yl)butan-2-onePubChem
SMILESCC1=NC(=CN1CCC(=O)C)N+[O-]PubChem
InChI KeyQVRUZNMMCTUEOM-UHFFFAOYSA-NPubChem
Solubility (pH 7.4)>29.6 µg/mLPubChem
Density1.32 g/cm³-
Melting Point98°C-

The compound’s nitro group at the 4-position of the imidazole ring enhances its electrophilicity, facilitating participation in redox and substitution reactions .

Synthesis and Reactivity

Synthetic Routes

A common synthesis involves alkylation of 4-nitroimidazole with halogenated ketones. For example:

  • Methyl bromoacetate method: 4-Nitroimidazole reacts with methyl bromoacetate in the presence of potassium carbonate and tetrabutylammonium iodide (TBAI) in acetonitrile at 80°C .

  • Nickel-catalyzed cyclization: Cyclization of amido-nitriles using a nickel catalyst, followed by proto-demetallation and dehydrative cyclization, yields nitroimidazole derivatives .

Chemical Reactions

  • Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using agents like sodium dithionite or catalytic hydrogenation .

  • Substitution: The imidazole ring undergoes nucleophilic substitution at positions adjacent to the nitro group, enabling functionalization .

  • Oxidation: Under strong oxidative conditions, the nitro group may form reactive intermediates .

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing bioactive molecules. For instance:

  • Antimicrobial agents: Nitroimidazole derivatives are explored for activity against anaerobic bacteria and protozoa .

  • Antitumor candidates: Structural analogs demonstrate IC₅₀ values in the low micromolar range against cancer cell lines .

Material Science

Nitroimidazole derivatives are investigated for photochemical applications due to their electron-deficient aromatic systems .

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